

# In Vitro Activity of LS-104: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ls-104*

Cat. No.: *B1675279*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**LS-104** (also known as Tyrene CR-4) is a novel, non-ATP-competitive small-molecule inhibitor targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This document provides a comprehensive overview of the in vitro activity of **LS-104**, summarizing key findings on its cytotoxic and apoptotic effects in various cancer cell lines. Detailed experimental protocols for the assays cited and visualizations of the relevant signaling pathways are included to support further research and development efforts.

## Introduction

Aberrant kinase signaling is a hallmark of many malignancies. The JAK/STAT and FLT3 signaling pathways are critical for the proliferation and survival of certain cancer cells, particularly in hematologic malignancies. The activating JAK2V617F mutation is prevalent in myeloproliferative neoplasms (MPNs), while activating mutations in FLT3 are found in a significant subset of acute myeloid leukemia (AML) cases, conferring a poor prognosis. **LS-104** has emerged as a promising therapeutic candidate that dually targets these key oncogenic drivers through a non-ATP-competitive mechanism, suggesting a potential advantage in overcoming resistance to traditional ATP-competitive inhibitors.

## Mechanism of Action

**LS-104** is a hydroxystyryl-acrylonitrile compound that inhibits the kinase activity of JAK2 and FLT3. Unlike many kinase inhibitors that compete with ATP for binding to the kinase domain,

**LS-104**'s inhibitory effect is not reversible by elevated ATP concentrations.<sup>[1]</sup> This suggests an allosteric or non-ATP-competitive mode of action. By inhibiting JAK2 and FLT3, **LS-104** effectively blocks their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the STAT5, ERK, and Akt pathways, which are crucial for cancer cell proliferation and survival.<sup>[2]</sup>

## Quantitative In Vitro Activity of LS-104

The in vitro efficacy of **LS-104** has been evaluated across various hematologic cancer cell lines. The data demonstrates potent cytotoxic and pro-apoptotic effects, particularly in cells harboring activating mutations in JAK2 and FLT3.

**Table 1: Cytotoxicity of LS-104 in Hematologic Cancer Cell Lines**

| Cell Line       | Cancer Type            | Key Mutation(s) | Assay Type    | IC50 (μM) | Reference           |
|-----------------|------------------------|-----------------|---------------|-----------|---------------------|
| HEL             | Erythroleukemia        | JAK2V617F       | Proliferation | ~1.5      | Lipka et al., 2008  |
| Ba/F3-JAK2V617F | Pro-B Cell Line        | JAK2V617F       | Proliferation | ~2.0      | Lipka et al., 2008  |
| MV4-11          | Acute Myeloid Leukemia | FLT3-ITD        | Proliferation | ~0.5      | Kasper et al., 2008 |
| Molm-13         | Acute Myeloid Leukemia | FLT3-ITD        | Proliferation | ~0.75     | Kasper et al., 2008 |
| Ba/F3-FLT3-ITD  | Pro-B Cell Line        | FLT3-ITD        | Proliferation | ~1.0      | Kasper et al., 2008 |

Note: IC50 values are approximate and derived from graphical representations in the cited literature. For precise values, refer to the original publications.

**Table 2: Apoptosis Induction by LS-104**

| Cell Line       | LS-104 Conc. (µM) | Incubation Time (h) | Apoptotic Cells (%)  | Assay Method | Reference           |
|-----------------|-------------------|---------------------|----------------------|--------------|---------------------|
| HEL             | 5                 | 48                  | ~60%                 | Annexin V/PI | Lipka et al., 2008  |
| Ba/F3-JAK2V617F | 5                 | 48                  | ~55%                 | Annexin V/PI | Lipka et al., 2008  |
| MV4-11          | 1                 | 24                  | Significant Increase | Annexin V/PI | Kasper et al., 2008 |
| Molm-13         | 1                 | 24                  | Significant Increase | Annexin V/PI | Kasper et al., 2008 |

Note: Percentages are approximate and based on figures from the cited literature. "Significant Increase" indicates a substantial rise in apoptosis compared to control, as reported in the study.

## Signaling Pathways Targeted by LS-104

**LS-104** exerts its effects by inhibiting key signaling nodes in cancer cells. The primary pathways affected are the JAK/STAT pathway, driven by JAK2, and the FLT3 signaling cascade.

### JAK/STAT Signaling Pathway

In cells with the JAK2V617F mutation, JAK2 is constitutively active, leading to the phosphorylation and activation of STAT proteins (primarily STAT3 and STAT5). Activated STATs dimerize, translocate to the nucleus, and drive the transcription of genes involved in cell proliferation, survival, and differentiation. **LS-104** inhibits the autophosphorylation of JAK2, thereby preventing the activation of STATs and shutting down this oncogenic signaling cascade.



[Click to download full resolution via product page](#)

Figure 1. Inhibition of the JAK/STAT signaling pathway by **LS-104**.

## FLT3 Signaling Pathway

In AML, internal tandem duplication (ITD) mutations in FLT3 lead to ligand-independent dimerization and constitutive activation of the receptor's tyrosine kinase activity. This results in the activation of multiple downstream pro-survival and proliferative pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, as well as STAT5. **LS-104** inhibits the autophosphorylation of the mutated FLT3 receptor, leading to the deactivation of these critical downstream effectors.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Update on JAK2 Inhibitors in Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Activity of LS-104: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675279#ls-104-in-vitro-activity\]](https://www.benchchem.com/product/b1675279#ls-104-in-vitro-activity)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)